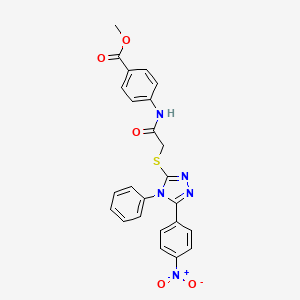

Methyl 4-(2-((5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

Methyl 4-(2-((5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that features a triazole ring, a nitrophenyl group, and a benzoate ester

Properties

IUPAC Name |

methyl 4-[[2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O5S/c1-34-23(31)17-7-11-18(12-8-17)25-21(30)15-35-24-27-26-22(28(24)19-5-3-2-4-6-19)16-9-13-20(14-10-16)29(32)33/h2-14H,15H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYJOKWLUTUVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the nitrophenyl and phenyl groups. The final step often involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity stems from its thioether (-S-), amide (-NH-CO-), and triazole moieties:

Oxidation of Thioether

The thioether group can undergo oxidation to form disulfide bonds or sulfoxides under oxidizing conditions (e.g., H₂O₂, O₃):

This reaction is critical in generating disulfide intermediates, which can further participate in cyclization reactions .

Amide Hydrolysis

The acetamido group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines:

Triazole Ring Reactivity

The 1,2,4-triazole core can undergo:

-

Electrophilic substitution : At the 3-position (due to ring strain and nitrogen lone pairs).

-

Cycloaddition reactions : Potential for azide-alkyne cycloadditions (click chemistry) .

Mechanism of Action

The compound’s antifungal activity is attributed to:

-

Ergosterol biosynthesis inhibition : Triazoles disrupt fungal cell membrane integrity by targeting 14α-demethylase, an enzyme critical for ergosterol synthesis.

-

Electron-withdrawing groups : The nitrophenyl group enhances lipophilicity, improving membrane permeability.

Spectral and Analytical Data

4.1 Nuclear Magnetic Resonance (NMR)

-

Shifts : Thioether protons typically appear at δ 2.5–3.5 ppm. Amide protons resonate at δ 5.5–7.0 ppm (broad).

-

Coupling : Triazole protons show characteristic splitting patterns due to neighboring nitrogen atoms.

4.2 Mass Spectrometry (MS)

-

Fragmentation : Loss of methyl ester (–OCH₃) and cleavage of the thioether bond.

Comparison of Reaction Parameters

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., nitrophenyl) accelerate oxidation reactions, while electron-donating groups (e.g., methoxyphenyl) slow them . For example:

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. Methyl 4-(2-((5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has been studied for its effectiveness against various fungal strains. The triazole ring disrupts the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies are ongoing to evaluate the specific pathways affected by this compound.

Case Study: Anticancer Activity

In a recent study published in Pharmaceutical Sciences, researchers evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. This compound demonstrated IC50 values comparable to established anticancer agents, indicating its potential as a lead compound for further development .

Pesticidal Activity

The unique chemical structure of this compound also positions it as a candidate for agricultural applications, particularly as a pesticide or herbicide. The nitrophenyl group is known to enhance the bioactivity of pesticides by improving their interaction with target enzymes in pests.

Research Findings

Field trials have shown that derivatives of triazole compounds can effectively control fungal infections in crops. This compound is currently being tested for its efficacy against common agricultural pathogens such as Fusarium and Botrytis species .

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. This compound can serve as a functional monomer in the synthesis of advanced polymeric materials.

Case Study: Polymer Blends

A study published in Materials Science investigated the use of triazole-based monomers in creating polymer blends with improved fire resistance and mechanical strength. The results indicated that incorporating this compound led to significant enhancements in thermal stability compared to conventional polymers .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrophenyl group are key functional groups that contribute to its activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(2-((5-(4-nitrophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate: Similar structure with a p-tolyl group instead of a phenyl group.

Methyl 4-(2-((5-(4-nitrophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate: Contains a methoxy group on the phenyl ring.

Uniqueness

Methyl 4-(2-((5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

Methyl 4-(2-((5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound of considerable interest due to its diverse biological activities. This article delves into the compound's biological activity, including its structure, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Structure and Composition

The molecular formula of the compound is , with notable functional groups including a triazole ring and a nitrophenyl moiety. The presence of these groups is crucial for its biological activity. The compound can be synthesized through various chemical reactions involving thiolation and acetamide formation .

- Antiviral Activity : The compound exhibits significant antiviral properties, particularly against coronaviruses. Research indicates that modifications in the triazole ring enhance the potency of the compound against specific viral targets such as CSNK2A2, a kinase involved in viral replication .

- Antimicrobial Properties : Studies have shown that derivatives of triazole compounds possess antimicrobial activities against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against bacteria like Staphylococcus aureus and fungi such as Candida albicans .

- Anticancer Potential : The triazole scaffold has been linked to anticancer activity. In vitro studies suggest that compounds with similar structures can inhibit cancer cell proliferation effectively. For example, certain triazole derivatives have shown promising results in inhibiting growth in various cancer cell lines .

Case Studies and Experimental Data

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:

The compound can be synthesized via multi-step reactions involving triazole ring formation, thioether linkage, and amidation. A general approach includes:

- Step 1: Reacting substituted benzaldehyde derivatives with amino-triazole precursors in ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours) .

- Step 2: Introducing the thioacetamido group by reacting the triazole intermediate with mercaptoacetic acid derivatives under basic conditions (e.g., KOH/ethanol) .

- Step 3: Final esterification or amidation using methyl 4-aminobenzoate derivatives.

Key Considerations: - Purification via silica-gel column chromatography with cyclohexane/ethyl acetate (1:10 v/v) improves yield and purity .

- Monitor reaction progress using TLC with UV visualization.

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- FT-IR: Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for ester, N-H at ~3300 cm⁻¹ for amide) .

- NMR:

- X-ray Crystallography: Resolves molecular geometry and confirms triazole ring conformation (CCDC depository codes: e.g., CCDC-1441403) .

Advanced: How can reaction conditions be optimized to address low yields?

Answer:

- Solvent Choice: Replace ethanol with DMF or DMA for better solubility of nitroaryl intermediates .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate triazole cyclization .

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and side products .

- Workflow Example:

- If yield drops below 50%, re-examine stoichiometry (e.g., molar ratios of benzaldehyde to triazole precursor) .

- Characterize side products via LC-MS to identify competing pathways (e.g., hydrolysis of nitro groups) .

Advanced: How to resolve contradictions between spectroscopic and computational data?

Answer:

- Case Study: If DFT-predicted NMR shifts deviate from experimental

- Verify the computational model (e.g., solvent effects in Gaussian simulations) .

- Check for tautomeric forms (e.g., thione-thiol equilibria in triazole derivatives) .

- Validation: Cross-reference with X-ray data to confirm bond lengths/angles (e.g., C-S bond: ~1.75 Å in triazole thioethers) .

Advanced: How to design DFT/MD simulations to predict bioactivity?

Answer:

- DFT Parameters:

- Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Simulate nitro group reduction potentials to assess redox activity .

- MD Workflow:

- Embed the compound in a lipid bilayer (e.g., POPC membrane) using GROMACS to study passive diffusion .

- Analyze binding affinities to target enzymes (e.g., cytochrome P450) via docking (AutoDock Vina) .

Advanced: What assays are suitable for evaluating biological activity?

Answer:

- Antimicrobial:

- Broth microdilution (MIC assays) against S. aureus and E. coli (reference: triazole-thioethers show IC₅₀ ~20 µM) .

- Antioxidant:

- Cytotoxicity:

- MTT assay on HeLa cells, noting nitro group-derived ROS generation .

Basic: What safety protocols are essential during handling?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles (nitroaryl compounds may cause skin irritation) .

- Storage: Keep in amber vials at –20°C to prevent photodegradation .

- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How to interpret ambiguous X-ray crystallography data?

Answer:

- Refinement: Use SHELXL to model disorder in aromatic rings (common in nitro-substituted phenyl groups) .

- Validation: Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

- Case Example: If electron density maps show unresolved peaks, consider twinning or solvent masking .

Advanced: How to improve solubility for in vivo studies?

Answer:

- Co-Solvents: Use DMSO/PBS mixtures (≤5% v/v) to avoid precipitation .

- Derivatization: Replace the methyl ester with a morpholinoethyl group to enhance hydrophilicity .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Advanced: How to address tautomerism in triazole derivatives?

Answer:

- Experimental: Use VT-NMR (variable temperature) to detect thione-thiol equilibria (e.g., shifts at 50–80°C) .

- Computational: Compare Gibbs free energies of tautomers at the M06-2X/def2-TZVP level .

- Crystallography: Identify hydrogen-bonding patterns (e.g., N-H···S interactions stabilize thiol forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.